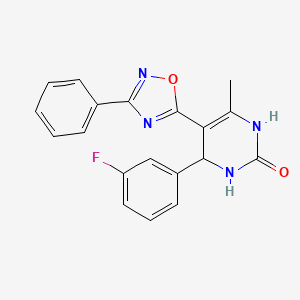
4-(3-fluorophenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-fluorophenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C19H15FN4O2 and its molecular weight is 350.353. The purity is usually 95%.
BenchChem offers high-quality 4-(3-fluorophenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-fluorophenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Depending on the position of nitrogen atoms, oxadiazoles exist in four different isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. Among these, 1,3,4-oxadiazoles have attracted the most interest. These compounds find applications in various scientific areas, including pharmaceuticals, drug discovery, scintillating materials, and dyestuff industry .
Biological Applications
The 1,2,4-oxadiazole-based compound we’re examining has shown promise in several biological contexts:
a. Anticancer Activity: Recent research by Maftei et al. reported the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline (Figure 1). This compound exhibited moderate activity against a panel of 11 cancer cell lines, including human colon adenocarcinoma and human gastric carcinoma. The mean IC50 value was approximately 92.4 μM .
b. Antiparasitic and Antifungal Properties: Compounds containing the 1,2,4-oxadiazole unit have demonstrated antiparasitic and antifungal activities. These properties make them potential candidates for developing novel therapeutic agents against parasitic infections and fungal diseases.
c. Antibacterial Effects: Certain 1,2,4-oxadiazole derivatives exhibit antibacterial activity. Researchers are exploring their potential as antimicrobial agents to combat bacterial infections.
d. Antidepressant Potential: Although more studies are needed, some 1,2,4-oxadiazole-based compounds have shown antidepressant-like effects in preclinical models. These findings hint at their role in mental health research.
e. Anti-Tubercular Activity: Compounds containing the 1,2,4-oxadiazole scaffold have been investigated for their anti-tubercular properties. Tuberculosis remains a global health challenge, and novel drug candidates are urgently needed.
f. Anti-Inflammatory Properties: Inflammation plays a crucial role in various diseases. Some 1,2,4-oxadiazole derivatives exhibit anti-inflammatory effects, making them interesting targets for drug development.
Prospects and Further Development
Given the growing interest in 1,2,4-oxadiazoles, researchers continue to explore their synthetic methods, structure-activity relationships, and medicinal applications. As we uncover more about their potential, these compounds may contribute significantly to drug discovery and therapeutic interventions.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of these compounds often depend on the nature of the infection they are designed to treat.
Mode of Action
1,2,4-oxadiazoles are known for their wide range of biological activities, which suggests that they may interact with their targets in a variety of ways . The specific interactions would depend on the structure of the compound and the nature of its target.
Biochemical Pathways
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of infectious agents .
Result of Action
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that the compound may inhibit the growth and replication of infectious agents, leading to their eventual elimination .
properties
IUPAC Name |
4-(3-fluorophenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2/c1-11-15(18-23-17(24-26-18)12-6-3-2-4-7-12)16(22-19(25)21-11)13-8-5-9-14(20)10-13/h2-10,16H,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQAYEMQQCTZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-fluorophenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

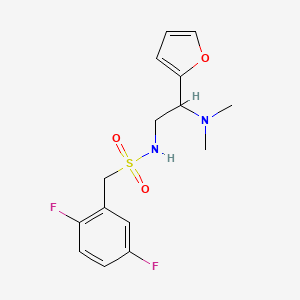
![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2767964.png)
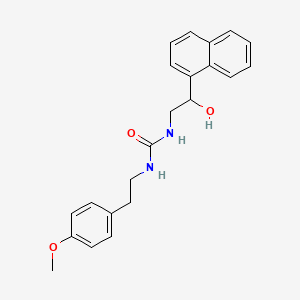
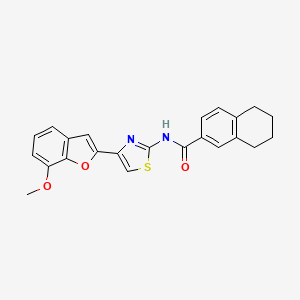
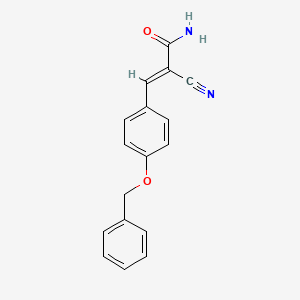
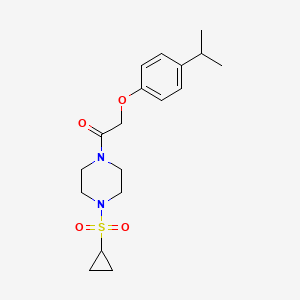
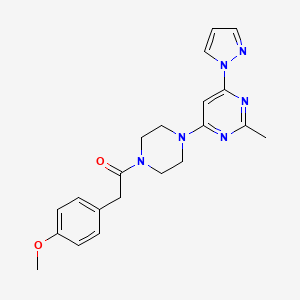
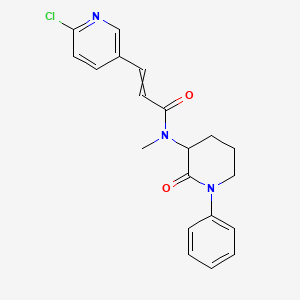
![Ethyl (2-amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2767973.png)
![6-Amino-7-(benzenesulfonyl)-5-(4-ethoxyphenyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2767975.png)
![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide](/img/structure/B2767977.png)
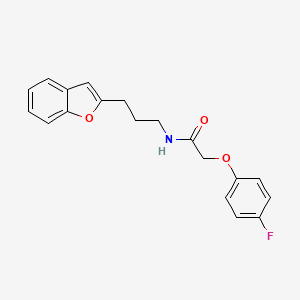
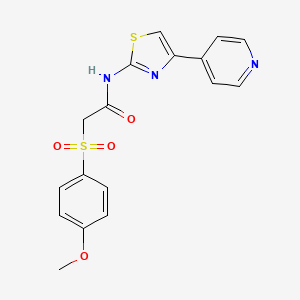
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2767983.png)